![molecular formula C20H20N2O6S B2499637 乙酸2-(3,4,5-三甲氧基苯甲酰氨基)苯并[d]噻唑-6-羧酸乙酯 CAS No. 864860-63-9](/img/structure/B2499637.png)

乙酸2-(3,4,5-三甲氧基苯甲酰氨基)苯并[d]噻唑-6-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related thiazole derivatives involves various strategies, such as the reaction of thioamide with chloroacetoacetate , the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives , and the reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with amino compounds . These methods typically yield high-potential pharmaceutical compounds with good process yields, indicating the efficiency and applicability of these synthetic routes.

Molecular Structure Analysis

The molecular structures of thiazole derivatives are characterized using spectroscopic methods such as FTIR, NMR, and X-ray diffraction . Density functional theory (DFT) is often employed to optimize the molecular geometry and to compare theoretical calculations with experimental data . The presence of hydrogen bonding sites and the molecular electrostatic potential (MEP) maps are crucial for understanding the reactivity and interaction of these molecules .

Chemical Reactions Analysis

Thiazole derivatives exhibit a range of reactivities, such as the formation of nucleophilic carbenes upon thermolysis , the synthesis of fused thiophene derivatives , and the creation of pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . These reactions are influenced by the presence of substituents on the thiazole ring and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structures. The intermolecular interactions, such as hydrogen bonding and C–H⋯π interactions, play a significant role in stabilizing the crystal structures of these compounds . The band gap energy, which is indicative of the electronic properties, can be calculated using theoretical methods . These properties are essential for the development of pharmaceutical agents with desired efficacy and safety profiles .

科学研究应用

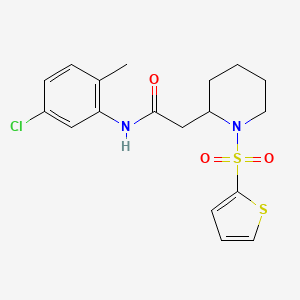

合成和生物评价

- 哌啶取代苯并噻唑衍生物:一项研究涉及乙酸2-氨基苯并[d]噻唑-6-羧酸乙酯与哌啶的反应,导致产生具有抗菌和抗真菌活性的化合物。这些化合物的光致发光光谱也得到了探索,表明它们具有潜在的光学性能 (Shafi, Rajesh, & Senthilkumar, 2021)。

化学合成和应用

- β-间苯二酚酯衍生物:通过一个特异的去氧过程合成了乙酸4-羟基-2,3-二甲基苯甲酸乙酯及相关化合物。这些过程突显了合成的多样性和从简单前体生成复杂分子的潜力 (Bartlett, Holker, O'brien, & Simpson, 1983)。

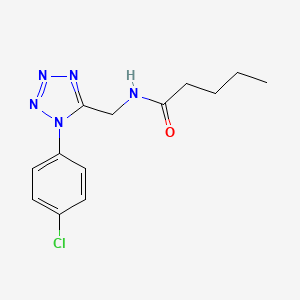

抗癌活性

- 新型杂环化合物用于抗癌活性:利用噻吩并入的硫脲取代基作为前体,合成了新型杂环化合物,并对其针对结肠癌细胞系的体外抗癌活性进行了评价,显示出某些化合物具有强大的活性 (Abdel-Motaal, Alanzy, & Asem, 2020)。

作用机制

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

属性

IUPAC Name |

ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O6S/c1-5-28-19(24)11-6-7-13-16(10-11)29-20(21-13)22-18(23)12-8-14(25-2)17(27-4)15(9-12)26-3/h6-10H,5H2,1-4H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPRUTQQUAHFSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,4-Dinitrophenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2499554.png)

![2-[[3-(3,4-Dimethoxyphenyl)-2-oxo-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B2499555.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2499561.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2499562.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2499563.png)

![7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499567.png)

![4-Methyl-2-pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2499568.png)

![2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499569.png)

![N-(2,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499573.png)

![Cyclohexyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2499574.png)

![N-(5-(1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2499576.png)